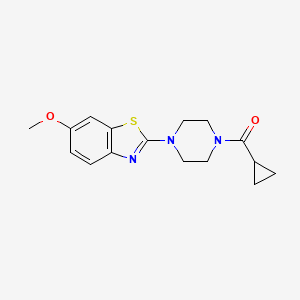

2-(4-cyclopropanecarbonylpiperazin-1-yl)-6-methoxy-1,3-benzothiazole

Description

Propriétés

IUPAC Name |

cyclopropyl-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2S/c1-21-12-4-5-13-14(10-12)22-16(17-13)19-8-6-18(7-9-19)15(20)11-2-3-11/h4-5,10-11H,2-3,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCQWZTDXXVGXKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-cyclopropanecarbonylpiperazin-1-yl)-6-methoxy-1,3-benzothiazole typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloroethyl)piperidine hydrochloride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-cyclopropanecarbonylpiperazin-1-yl)-6-methoxy-1,3-benzothiazole can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Applications De Recherche Scientifique

2-(4-cyclopropanecarbonylpiperazin-1-yl)-6-methoxy-1,3-benzothiazole has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

Mécanisme D'action

The mechanism of action of 2-(4-cyclopropanecarbonylpiperazin-1-yl)-6-methoxy-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies have shown that it can bind to protein receptors, influencing their activity .

Comparaison Avec Des Composés Similaires

2-[4-(furan-2-carbonyl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole (CAS 897468-81-4)

- Molecular formula : C₁₇H₁₇N₃O₃S

- Key difference : The cyclopropanecarbonyl group in the target compound is replaced by a furan-2-carbonyl substituent.

- The molecular weight increases slightly to 343.40 g/mol .

2-(4-cyclopropanecarbonylpiperazin-1-yl)-6-methanesulfonyl-1,3-benzothiazole (CAS 941892-86-0)

- Molecular formula : C₁₆H₁₉N₃O₃S₂

- Key difference : The methoxy group at position 6 is replaced by a methanesulfonyl (-SO₂CH₃) group.

- The molecular weight increases to 365.47 g/mol .

Core Heterocycle Modifications

6-Methoxy-1,3-benzothiazole (Base Structure)

- Molecular formula: C₈H₇NOS

- Key difference : Lacks the piperazine-cyclopropanecarbonyl substituent.

2-(Bromomethyl)-6-methoxy-1,3-benzothiazole (CAS 110704-18-2)

- Molecular formula: C₉H₈BrNOS

- Key difference : Contains a bromomethyl group at position 2 instead of the piperazine ring.

- Impact : The bromine atom enables further functionalization (e.g., nucleophilic substitution), making it a precursor for more complex derivatives. Molecular weight is 258.14 g/mol .

Functional Analogues with Different Heterocycles

Pyrazoline-Benzothiazole Hybrid (Acta Cryst. E67, o2412)

- Structure : 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole.

- Key difference : Replaces the piperazine-cyclopropanecarbonyl group with a pyrazoline ring.

- Impact : Pyrazoline derivatives are associated with antidepressant and antitumor activities, suggesting divergent pharmacological profiles compared to piperazine-containing analogues .

Benzimidazole-Piperazine Derivatives (Fig. 95–97 in )

- Examples: 4-(6-(4-methylpiperazin-1-yl)-1H,3'H-[2,5'-bibenzo[d]imidazol]-2'-yl)phenol.

- Key difference : Benzothiazole core replaced by benzimidazole.

Data Tables

Table 1: Structural and Physical Properties Comparison

Table 2: Pharmacological Potential of Analogues

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-(4-cyclopropanecarbonylpiperazin-1-yl)-6-methoxy-1,3-benzothiazole, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step reactions, starting with functionalization of the benzothiazole core followed by coupling with a cyclopropanecarbonyl-piperazine moiety. Critical parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution reactions between the benzothiazole and piperazine derivatives .

- Temperature control : Reactions often require reflux (e.g., 80–100°C) to achieve optimal yields while avoiding decomposition .

- Catalysts : Use of coupling agents like EDCI/HOBt for amide bond formation between the cyclopropanecarbonyl group and piperazine .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Analytical techniques :

- NMR spectroscopy : H and C NMR verify substituent positions (e.g., methoxy group at C6, piperazine linkage at C2) .

- Mass spectrometry : High-resolution MS confirms molecular formula (e.g., CHNOS) and detects isotopic patterns .

- X-ray crystallography : Resolves crystal packing and stereochemistry, critical for understanding interactions with biological targets .

Advanced Research Questions

Q. How do structural modifications (e.g., cyclopropanecarbonyl vs. naphthalenecarbonyl) influence biological activity?

- Structure-Activity Relationship (SAR) :

- Electron-withdrawing groups : Cyclopropanecarbonyl may enhance metabolic stability compared to bulkier naphthalene derivatives, as seen in analogs with improved neuroprotective activity .

- Substituent positioning : Methoxy at C6 optimizes steric compatibility with target receptors (e.g., serotonin or dopamine transporters) .

- Comparative data :

Q. How can contradictory data on neuroprotective vs. cytotoxic effects be resolved?

- Experimental design :

- Dose-response assays : Test across a wide concentration range (e.g., 0.1–100 µM) to identify therapeutic windows .

- Cell line specificity : Compare primary neurons (e.g., SH-SY5Y) vs. cancer lines (e.g., HeLa) to differentiate target selectivity .

- Mechanistic studies :

- Receptor profiling : Use radioligand binding assays to quantify affinity for serotonin/dopamine transporters vs. off-target kinases .

- Apoptosis markers : Measure caspase-3 activation to distinguish neuroprotection from apoptosis induction .

Q. What computational strategies are effective for predicting target interactions?

- Molecular docking : Align the compound with crystal structures of neuroreceptors (e.g., PDB ID: 5I53) using AutoDock Vina .

- MD simulations : Simulate binding stability over 100 ns to assess interactions with key residues (e.g., piperazine-arginine hydrogen bonding) .

- Pharmacophore modeling : Identify essential features (e.g., benzothiazole core, methoxy group) using tools like Schrödinger’s Phase .

Methodological Challenges and Solutions

Q. How can solubility issues in aqueous buffers be addressed for in vitro assays?

- Formulation : Use co-solvents (e.g., DMSO ≤ 0.1%) or cyclodextrin-based encapsulation to enhance solubility without cytotoxicity .

- Structural tweaks : Introduce polar groups (e.g., hydroxyl) on the cyclopropane ring while monitoring SAR trade-offs .

Q. What strategies validate target engagement in complex biological systems?

- Photoaffinity labeling : Incorporate a photoactivatable group (e.g., diazirine) to crosslink the compound with its target protein for pull-down assays .

- Thermal shift assays : Measure protein melting temperature shifts upon compound binding to confirm direct interaction .

Data Interpretation and Reproducibility

Q. How can batch-to-batch variability in synthesis impact biological reproducibility?

- Quality control : Implement strict HPLC purity thresholds (>95%) and NMR spectral matching .

- Stability studies : Monitor compound degradation under storage conditions (e.g., -20°C in argon) via accelerated stability testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.